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molecular formula C10H14INO B8304798 4-Iodo-2-isopropyloxy-3,5-dimethylpyridine

4-Iodo-2-isopropyloxy-3,5-dimethylpyridine

Cat. No. B8304798
M. Wt: 291.13 g/mol
InChI Key: MIMXVMCVOQOJDW-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

Sodium hydride (60% oil dispersion, 191 mg) was added to a solution of IPA (0.77 mL) in THF (5 mL). After foaming was stopped, a solution of 2-fluoro-4-iodo-3,5-dimethylpyridine obtained in Preparation Example 29 (500 mg) in THF (5 mL) was added to the solution, and the mixture was stirred at mom temperature for two hours. The mixture was stirred at 50° C. for two hours, and the reaction mixture was then cooled to room temperature. The reaction mixture was cooled at 0° C., and MTBE (20 mL) and water (20 mL) were then added. The organic layer was separated. The organic layer was washed with brine. The combined aqueous layers were extracted with MTBE. The combined organic layers were dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give the title compound (490 mg).
Quantity
191 mg
Type
reactant
Reaction Step One
Name
Quantity
0.77 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 29
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([OH:6])[CH3:5].F[C:8]1[C:13]([CH3:14])=[C:12]([I:15])[C:11]([CH3:16])=[CH:10][N:9]=1.CC(OC)(C)C>C1COCC1.O>[I:15][C:12]1[C:11]([CH3:16])=[CH:10][N:9]=[C:8]([O:6][CH:4]([CH3:5])[CH3:3])[C:13]=1[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
191 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.77 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC=C(C(=C1C)I)C
Step Three
Name
Example 29
Quantity
500 mg
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)(C)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at mom temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled at 0° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with brine
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with MTBE
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=C(C(=NC=C1C)OC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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